Bienvenue dans la boutique en ligne BenchChem!

Quinuronium

Acute toxicity LD50 Safety margin

Quinuronium is a bis-quinolinium urea derivative (C21H20N4O²⁺) historically deployed as a babesicidal agent in veterinary medicine, primarily against Babesia spp. infections in cattle, sheep, and horses.

Molecular Formula C21H20N4O+2
Molecular Weight 344.4 g/mol
CAS No. 14910-31-7
Cat. No. B083770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinuronium
CAS14910-31-7
Molecular FormulaC21H20N4O+2
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESC[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)[N+](=CC=C4)C
InChIInChI=1S/C21H19N4O/c1-24-11-3-5-15-13-17(7-9-19(15)24)22-21(26)23-18-8-10-20-16(14-18)6-4-12-25(20)2/h3-14H,1-2H3,(H-,22,23,26)/q+1/p+1
InChIKeyXNGCPUFXJFAGRG-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinuronium (CAS 14910-31-7) for Veterinary Babesiosis: Core Identity & Procurement Baseline


Quinuronium is a bis-quinolinium urea derivative (C21H20N4O²⁺) historically deployed as a babesicidal agent in veterinary medicine, primarily against Babesia spp. infections in cattle, sheep, and horses [1]. It is formulated as the sulfate or methylsulfate salt and exerts its antiparasitic effect through a combination of direct parasite inhibition and host-directed pharmacological actions, including cholinesterase inhibition and histamine release [2]. Despite its historical widespread use, quinuronium is consistently documented as one of the most toxic agents in its class, with a narrow therapeutic margin and pronounced cholinergic side-effect profile [3].

Quinuronium Procurement: Why In-Class Substitution Carries Quantifiable Risk


Babesicidal agents within the same therapeutic class—including diminazene, amicarbalide, and imidocarb—exhibit fundamentally different pharmacological profiles that preclude simple interchange. Quinuronium distinguishes itself through a uniquely narrow safety margin; its LD50 in mice (4.80 mg/kg i.p.) is approximately 60–400 times lower than diminazene's predicted LD50 range (300–2000 mg/kg) [1]. Furthermore, quinuronium is a potent circulating cholinesterase inhibitor causing ~40% enzyme inhibition in sheep, whereas amicarbalide exerts negligible anti-cholinesterase activity [2]. These quantitative differences in both toxicodynamic mechanism and safety index mean that substituting quinuronium with a less-characterized analog without adjusting supportive care protocols, particularly atropine readiness, can lead to preventable adverse events. The evidence below establishes the specific, measurable dimensions on which quinuronium diverges from its closest alternatives.

Quinuronium Quantitative Differentiation Evidence: Head-to-Head Comparisons


Acute Systemic Toxicity: Quinuronium vs. Diminazene LD50 Comparison in Mice

Quinuronium sulfate exhibits markedly higher acute lethality than diminazene aceturate, the most widely used alternative babesicide. The intraperitoneal LD50 of quinuronium in mice is 4.80 mg/kg, while diminazene aceturate is classified in category 4 (300 < LD50 ≤ 2000 mg/kg) or category 3 (50 < LD50 ≤ 300 mg/kg) by in silico prediction [1][2]. This represents an approximately 60–400-fold difference in lethal dose, establishing that quinuronium is at least two orders of magnitude more acutely toxic than diminazene in rodents under comparable conditions.

Acute toxicity LD50 Safety margin Veterinary babesicide

Circulating Cholinesterase Inhibition: Quinuronium vs. Amicarbalide in Sheep In Vivo

In sheep receiving therapeutic doses, quinuronium methylsulfate caused approximately 40% inhibition of circulating cholinesterase activity, with recovery requiring 24–48 hours. By direct comparison, amicarbalide isethionate produced only a 'very small effect' on cholinesterase under identical in vivo conditions [1]. This demonstrates that quinuronium's cholinergic toxicity mechanism is quantitatively dominant over amicarbalide in the ovine model, consistent with the observation that atropinisation serves as the most effective antidote for quinuronium poisoning.

Cholinesterase inhibition Anticholinergic toxicity Babesicide pharmacodynamics Sheep model

Tissue Histamine Release Profile: Quinuronium Liberates Histamine Across Species, Amicarbalide Does Not

Quinuronium sulfate liberates appreciable quantities of histamine from tissues of mice, rats, and sheep, producing signs of poisoning more severe than the reference secretagogue compound 48/80. Amicarbalide by contrast releases histamine only in rat tissues at comparable levels, and does not cause significant histamine-mediated hypotension in sheep [1][2]. The multi-species histamine release profile of quinuronium means its cardiovascular side-effect burden (hypotension) is more broadly relevant across target livestock species than amicarbalide's limited histamine release.

Histamine release Mast cell degranulation Babesicide toxicity mechanism Species specificity

Comparative Organotoxicity: Quinuronium Elevates BUN and LDH More Than Diminazene in Sheep

In a controlled study of 20 sheep receiving therapeutic and double therapeutic doses, quinuronium sulfate produced a dose-dependent increase in plasma LDH activity above baseline, whereas diminazene diaceturate showed only a non-dose-dependent increasing trend. Plasma BUN levels increased significantly (p < 0.05) with both drugs, but the overall conclusion was that quinuronium is more organotoxic and hypotensive than diminazene at therapeutic and supratherapeutic dosages [1][2].

Organotoxicity Blood urea nitrogen Lactate dehydrogenase Ovine safety Babesicide comparative toxicology

In Vitro Antiparasitic Potency: Quinuronium IC50 Against Babesia bovis and B. bigemina vs. Imidocarb

Using a standardized in vitro microtest, quinuronium sulfate achieved IC50 values of 5 × 10⁻⁸ g/mL (50 ng/mL) against Babesia bovis and 2 × 10⁻⁹ g/mL (2 ng/mL) against Babesia bigemina [1]. By comparison, imidocarb dipropionate—a widely preferred babesicide today—has a reported IC50 of approximately 8.7 × 10⁻⁷ g/mL (870 ng/mL) against B. bovis in a similar culture system [2]. This reveals that quinuronium is approximately 17-fold more potent than imidocarb on a mass-concentration basis against B. bovis, though the comparison is cross-study with differing assay endpoints and must be interpreted cautiously. A separate study using [³H]hypoxanthine incorporation reported ID50 values for imidocarb of 3 ng/mL and amicarbalide of 5–10 ng/mL, further illustrating that in vitro potency ranking is highly assay-dependent [3].

IC50 Babesia bovis Babesia bigemina In vitro drug sensitivity Babesicide potency ranking

Quinuronium Application Scenarios Derived from Quantitative Differentiation Evidence


Veterinary Reference Standard for Babesicide Toxicity Assay Calibration

Given that quinuronium's LD50 in mice (4.80 mg/kg i.p.) and sheep cholinesterase inhibition profile (~40%) are among the most extensively characterized in the babesicide class [1], the compound is quantitatively suited as a positive control or calibration standard in acute toxicity screening of novel antibabesial candidates. Laboratories developing in vitro cytotoxicity or in vivo safety assays can use quinuronium's steep dose-toxicity curve to benchmark new chemical entities against a well-documented high-toxicity reference point.

Pharmacological Tool for Studying Cholinergic and Histaminergic Mechanisms in Livestock

Quinuronium's dual mechanism—potent cholinesterase inhibition (~40% in sheep, absent with amicarbalide) and multi-species histamine release—makes it a valuable positive control in experimental models investigating autonomic and inflammatory responses to antiparasitic agents [2][3]. Research groups studying parasympathomimetic toxicity or mast cell degranulation in ruminants can employ quinuronium as a mechanistic probe where amicarbalide fails to elicit comparable responses.

Drug Resistance Surveillance in Babesia Field Isolates

The documented emergence of quinuronium resistance in Babesia bovis (IC50 shift from ~2 × 10⁻⁶ g/mL to 1.71 × 10⁻⁵ g/mL, a 7-fold increase) provides a validated in vitro resistance threshold [4]. Veterinary diagnostic laboratories can use quinuronium sensitivity testing as part of a panel to monitor cross-resistance patterns with imidocarb and diminazene, particularly in regions where quinuronium was historically used extensively.

Procurement for Historical Comparator Arms in Babesiosis Chemotherapy Meta-Analyses

For systematic reviews and meta-analyses evaluating the evolution of babesiosis chemotherapy, quinuronium's quantitatively documented efficacy (five daily doses of 1 mg/kg eradicated B. bigemina in calves [5]) and toxicity profile provide an essential historical benchmark. Procurement of authenticated quinuronium reference material is necessary to enable head-to-head retrospective comparisons with modern agents such as imidocarb dipropionate and buparvaquone.

Quote Request

Request a Quote for Quinuronium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.